molecular formula C19H22Cl2N2O B6036026 1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B6036026
M. Wt: 365.3 g/mol
InChI Key: YTRJPUCVGLOXSV-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of dichlorophenyl and ethoxyphenyl groups attached to a piperazine ring, making it a unique and potentially valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-ethoxyaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)piperazine: This compound lacks the ethoxyphenyl group and may exhibit different biological activities and chemical reactivity.

    1-(2,5-Dichlorophenyl)piperazine: The position of the chlorine atoms on the aromatic ring is different, which can influence the compound’s properties and applications.

    1-(3,5-Dichlorophenyl)piperazine: Similar to the previous compound, the position of the chlorine atoms affects its characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-7-8-16(20)17(21)13-15/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRJPUCVGLOXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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